Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, monohydrochloride, trans-
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Overview
Description
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, monohydrochloride, trans- is a complex organic compound with a unique structure It features a carbamic acid ester linked to a cyclohexyl group, which is further substituted with a piperidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, monohydrochloride, trans- typically involves multiple steps. One common method starts with the preparation of the carbamic acid ester by reacting 2,4,6-trimethylphenyl isocyanate with cyclohexanol under controlled conditions. The resulting intermediate is then reacted with 1-piperidinylmethyl chloride in the presence of a base to form the final product. The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, monohydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidinylmethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, monohydrochloride, trans- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester
- Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, monohydrochloride
Uniqueness
The uniqueness of carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, monohydrochloride, trans- lies in its specific structural configuration and the presence of the piperidinylmethyl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
130533-46-9 |
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Molecular Formula |
C22H35ClN2O2 |
Molecular Weight |
395.0 g/mol |
IUPAC Name |
[(1R,2S)-2-(piperidin-1-ylmethyl)cyclohexyl] N-(2,4,6-trimethylphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H34N2O2.ClH/c1-16-13-17(2)21(18(3)14-16)23-22(25)26-20-10-6-5-9-19(20)15-24-11-7-4-8-12-24;/h13-14,19-20H,4-12,15H2,1-3H3,(H,23,25);1H/t19-,20+;/m0./s1 |
InChI Key |
BGTLPCALWFINMA-CMXBXVFLSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)O[C@@H]2CCCC[C@H]2CN3CCCCC3)C.Cl |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)OC2CCCCC2CN3CCCCC3)C.Cl |
Origin of Product |
United States |
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